2-Hydroxydibenzo[b,e]oxepin-11(6H)-one, also known as dibenzo[b,e]oxepin-11(6H)-one, is a compound recognized for its structural complexity and potential biological activities. It is classified under dibenzo derivatives, which are characterized by their fused aromatic rings and heterocyclic structures. The compound has garnered attention in medicinal chemistry, particularly for its applications in pharmaceuticals, including antidepressant formulations.
The compound can be sourced from various chemical suppliers and has been studied extensively in the context of its synthesis and biological properties. The classification of 2-hydroxydibenzo[b,e]oxepin-11(6H)-one falls within the category of heterocyclic compounds, specifically focusing on its dibenzo structure. Its molecular formula is with a molecular weight of approximately 210.23 g/mol .
The synthesis of 2-hydroxydibenzo[b,e]oxepin-11(6H)-one typically involves several stages:
These methods highlight the importance of controlling reaction conditions and selecting appropriate reagents to achieve high yields and purity.
The molecular structure of 2-hydroxydibenzo[b,e]oxepin-11(6H)-one features two fused benzene rings and an oxepin moiety. The structural representation can be denoted as follows:
The compound exhibits a unique arrangement that contributes to its chemical reactivity and potential biological activity .
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one can participate in various chemical reactions:
These reactions are crucial for developing derivatives with improved pharmacological profiles.
The mechanism of action for 2-hydroxydibenzo[b,e]oxepin-11(6H)-one primarily involves its interaction with neurotransmitter systems in the brain. It is believed to function as an antagonist at certain serotonin receptors, which may contribute to its antidepressant effects. Additionally, modifications in the dibenzo structure can enhance binding affinity to target receptors, thus influencing therapeutic outcomes .
The physical properties of 2-hydroxydibenzo[b,e]oxepin-11(6H)-one include:
These properties are essential for understanding the handling and application of the compound in laboratory settings.
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one finds applications primarily in medicinal chemistry:
The dibenzo[b,e]oxepine scaffold represents a privileged structure in medicinal chemistry, characterized by a seven-membered oxepine ring fused between two benzene rings. This tricyclic system provides conformational flexibility and distinct three-dimensional geometry, enabling diverse biological interactions. Oxygenated derivatives, particularly those featuring hydroxyl or carbonyl groups at strategic positions, demonstrate enhanced pharmacological profiles due to improved hydrogen-bonding capacity and electronic modulation. The 11-keto functionality in dibenzo[b,e]oxepin-11(6H)-one derivatives confers planarity to the central ring system, facilitating intercalation with biological targets, while hydroxyl substituents further optimize binding interactions through proton donation and polarity enhancement [1] [3].
Table 1: Biologically Active Dibenzooxepine Natural Derivatives
Compound Name | Natural Source | Biological Activity | Position of Oxygen Functionality |
---|---|---|---|
Pacharin | Bauhinia purpurea | Antiproliferative (MCF-7 IC₅₀ 20 µM) | Keto group at C11 |
Bauhiniastatin 4 | Bauhinia spp. | Antioxidant (DPPH IC₅₀ 32.7 µM) | Hydroxyl at C3 |
Bauhinoxepin A | Bauhinia saccocalyx | Antimycobacterial (MIC 6.25 µg/mL) | Keto group at C11 |
Yagonine | Sarcocapnos enneaphylla | Bromodomain inhibition (Brd4) | Complex oxygenation |
The carbonyl group at position 11 creates an electron-deficient system that influences aromatic electron density, thereby modulating interactions with neurotransmitter receptors, enzyme active sites, and nucleic acids. This electronic feature is critical for the antidepressant activity observed in synthetic derivatives like doxepin, where the dibenzooxepinone system serves as the core pharmacophore [1] [6]. Natural derivatives such as pacharin exhibit significant antiproliferative effects against diverse cancer cell lines (e.g., NCI-H460 lung carcinoma with IC₅₀ 4.2 µg/mL), directly attributable to the conjugated keto system within the oxepinone framework [3].
Hydroxyl groups serve as critical pharmacophoric elements through multiple mechanisms: (1) Formation of directed hydrogen bonds with biological targets; (2) Modulation of electron distribution across conjugated systems; (3) Enhancement of water solubility and bioavailability; (4) Serving as metabolic handles for glucuronidation pathways. Position-specific effects are particularly pronounced in dibenzooxepine systems, where substitution at C2 significantly alters biological activity profiles. Comparative studies of bauhiniastatin analogs demonstrate that C3-hydroxylated derivatives exhibit substantially enhanced antioxidant capacity (DPPH IC₅₀ 32.7 µM) versus non-hydroxylated counterparts, attributable to the phenolic hydrogen donation mechanism [3].
The ortho-positioned hydroxyl in 2-hydroxydibenzo[b,e]oxepin-11(6H)-one creates potential for intramolecular hydrogen bonding with the keto functionality, effectively reducing molecular flexibility while increasing membrane permeability. This configuration mimics bioactive conformations observed in natural products like secosarcocapnine alkaloids, where constrained geometries enhance target specificity [3]. Additionally, hydroxyl groups at electron-deficient ring positions influence redox potentials, potentially contributing to radical scavenging activities observed in cellular assays. Molecular modeling studies suggest that C2-hydroxylation facilitates π-stacking interactions with tyrosine residues in enzymatic binding pockets, explaining the enhanced inhibitory activity against inflammatory mediators observed in hydroxylated derivatives compared to their non-hydroxylated analogs [1] [3].
Dibenzooxepine chemistry emerged prominently in the mid-20th century with the development of tricyclic antidepressants. Doxepin (Sinequan®), first synthesized in 1969, remains the most therapeutically significant derivative, with dibenzo[b,e]oxepin-11(6H)-one serving as its direct synthetic precursor [1] [6]. This compound (CAS 4504-87-4), formally known as doxepin related compound A, represents the core tricyclic structure before amine side chain installation. Early synthetic routes relied on high-temperature cyclodehydration or Friedel-Crafts acylation, methods plagued by regioselectivity issues and moderate yields [1].
Table 2: Evolution of Dibenzooxepinone Synthesis Methods
Synthetic Era | Key Methodology | Limitations | Representative Yield |
---|---|---|---|
Classical (1960s) | Intramolecular Friedel-Crafts | High temperatures (>150°C), low functional group tolerance | 40-55% |
Late 20th C | Williamson Ether/Parham Cyclization | Multi-step sequences, expensive reagents | 60-70% |
Modern (2017+) | Fe(II)-Mediated Cyclization | Mild conditions (60°C), broad substituent compatibility | 85-92% |
The discovery of naturally occurring dibenzooxepines like pacharin in Bauhinia species (Fabaceae) during the 1970s-1990s revealed the scaffold's presence in traditional medicinal plants, validating its biological relevance [3]. This stimulated expanded exploration of synthetic analogs, culminating in advanced methodologies like the FeCl₂-promoted cyclization developed in 2017, which enabled efficient construction of diverse oxygenated derivatives under mild conditions [1]. Contemporary research focuses on strategic functionalization, particularly through hydroxylation patterns that optimize target engagement while maintaining favorable physicochemical properties. The structural evolution from simple tricyclic antidepressants to complex microtubule inhibitors like combretastatin analogs illustrates the scaffold's versatility in addressing diverse therapeutic targets [1] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1